2-[(methylamino)methyl]propane-1,3-diol
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Overview
Description
2-[(methylamino)methyl]propane-1,3-diol is an organic compound with the molecular formula C5H13NO2. It is a colorless to almost colorless liquid with a slight amine odor. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(methylamino)methyl]propane-1,3-diol can be synthesized through several methods. One common method involves the reaction of 3-aminopropane-1,2-diol with formaldehyde and methylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow process. This method allows for the efficient and scalable production of the compound. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(methylamino)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[(methylamino)methyl]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a buffer in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(methylamino)methyl]propane-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1,3-propanediol: This compound has a similar structure but with an amino group instead of a methylamino group.
3-methylamino-1,2-propanediol: This compound has a similar structure but with the amino group attached to a different carbon atom.
Uniqueness
2-[(methylamino)methyl]propane-1,3-diol is unique due to its specific arrangement of functional groups, which gives it distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
1936673-23-2 |
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Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-(methylaminomethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-6-2-5(3-7)4-8/h5-8H,2-4H2,1H3 |
InChI Key |
XQQRDUJIAAHJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CO)CO |
Purity |
95 |
Origin of Product |
United States |
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